![molecular formula C22H26N6O5 B13042379 3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13042379.png)
3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. One common approach starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is then reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound used in similar synthetic applications
4-Piperidone ethylene acetal: Another compound with a similar structure and reactivity
Uniqueness
3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H26N6O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]phenyl]-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C22H26N6O5/c1-26-20(29)17-19(24-21(26)30)27(2)25-18(23-17)15-3-5-16(6-4-15)31-12-11-28-9-7-22(8-10-28)32-13-14-33-22/h3-6H,7-14H2,1-2H3 |
InChI Key |
CIOWSZMYFXZCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OCCN4CCC5(CC4)OCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


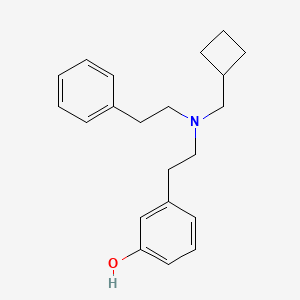
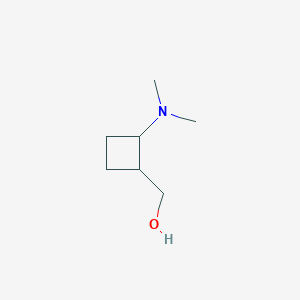
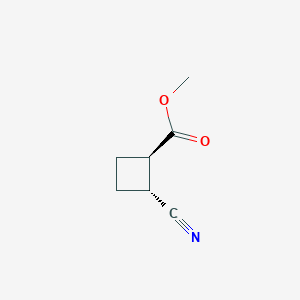
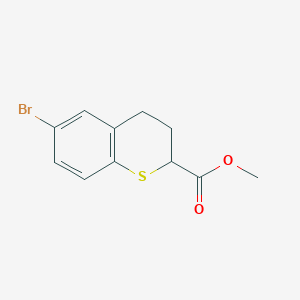
![4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13042313.png)
![(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042323.png)
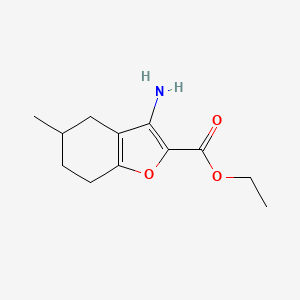
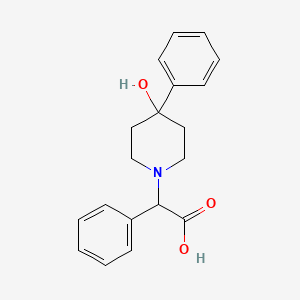
![Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate](/img/structure/B13042339.png)
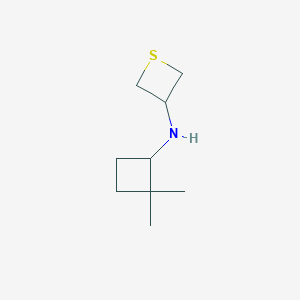
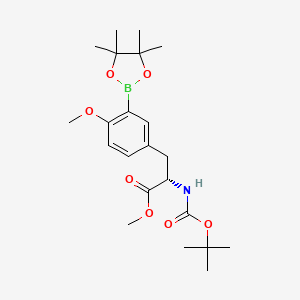
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B13042364.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042369.png)

